2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Overview
Description
2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiazepines. This compound is characterized by a seven-membered ring containing nitrogen and sulfur atoms, with a dioxide functional group. Benzothiazepines are known for their diverse biological activities and are used in various therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting they interact with multiple targets .
Mode of Action
Similar compounds have been reported to modulate various receptors and channels, including ampa receptors and katp channels .
Biochemical Pathways
Related compounds have been reported to influence a variety of biological processes, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
Result of Action
Related compounds have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been reported to interact with AMPA receptors, acting as a positive modulator . Additionally, this compound has shown binding affinities with KATP channels, which are involved in regulating cellular metabolism and ion transport . These interactions suggest that this compound can influence various biochemical pathways and cellular functions.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with AMPA receptors can modulate synaptic transmission and plasticity, which are crucial for learning and memory . Additionally, its effects on KATP channels can impact cellular energy homeostasis and metabolic processes . These cellular effects highlight the potential of this compound in therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It acts as a positive modulator of AMPA receptors by binding to specific sites on the receptor, enhancing its activity . This modulation can lead to increased synaptic transmission and plasticity. Additionally, its interaction with KATP channels involves binding to the channel subunits, influencing their activity and regulating ion transport and cellular metabolism . These molecular interactions are key to understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies Long-term studies have indicated that the compound can maintain its activity over extended periods, suggesting its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects have been observed, indicating a threshold for safe usage . These findings highlight the importance of dosage optimization for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound has been reported to influence metabolic flux and metabolite levels, suggesting its role in modulating cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is transported via specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing its delivery and distribution for therapeutic purposes.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, enhancing its therapeutic potential by ensuring its presence at the site of action.
Preparation Methods
The synthesis of 2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 2-alkynylbromobenzene as a starting material, which undergoes cyclization to form the desired benzothiazepine dioxide . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazepine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial and antifungal properties.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide can be compared with other benzothiazepines such as:
Diltiazem: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Clentiazem: Another cardiovascular drug with similar properties.
Siratiazem: Used for its cardiovascular effects. These compounds share a similar benzothiazepine core but differ in their substituents and specific biological activities. The unique structure of this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-13(12)9-6-2-1-4-8(9)5-3-7-10-13/h1-2,4,6,10H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXWQVSIFXQYRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2S(=O)(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-substituted 5-methylene-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxides interesting for cycloaddition reactions?
A1: These compounds possess an exocyclic methylene group conjugated with the benzothiazepine ring system. This structural feature makes them suitable dipolarophiles in 1,3-dipolar cycloadditions. The research demonstrates this by utilizing benzonitrile oxide, generated in situ, as the dipole. The reaction proceeds with complete regioselectivity, yielding a novel spiro-isoxazoline ring system fused to the benzothiazepine core [].
Q2: How does the presence of an N-aryl substituent on the 2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide influence the cycloaddition outcome?
A2: When the N-substituent is a 2-substituted aryl group, a fascinating stereochemical outcome is observed. The restricted rotation around the N-aryl bond leads to atropisomerism, creating distinct diastereofaces on the reacting molecule. This results in facial selectivity during the cycloaddition, with the reaction exhibiting greater than 90% diastereoselectivity, favoring one spiro-isoxazoline diastereomer over the other []. This finding highlights how subtle structural modifications can significantly impact the stereochemical outcome of these reactions.
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